5-Cyclohexyl-6-methyluracil
Overview
Description
5-Cyclohexyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a cyclohexyl group attached to the fifth carbon and a methyl group attached to the sixth carbon of the uracil ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-6-methyluracil typically involves the alkylation of 6-methyluracil. One common method is the reaction of 6-methyluracil with cyclohexyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced uracil derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed:
Oxidation: Hydroxylated uracil derivatives.
Reduction: Reduced uracil derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-6-methyluracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-6-methyluracil involves its interaction with biological macromolecules. The compound can mimic natural nucleobases, allowing it to integrate into nucleic acids or bind to specific proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
6-Methyluracil: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioavailable.
5-Hydroxy-6-methyluracil: Contains a hydroxyl group instead of a cyclohexyl group, resulting in different chemical reactivity and biological activity.
5-Cyclohexyluracil: Similar structure but lacks the methyl group, which can affect its interaction with biological targets
Uniqueness: 5-Cyclohexyl-6-methyluracil’s unique combination of cyclohexyl and methyl groups provides a distinct hydrophobic character and steric hindrance, influencing its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
5-cyclohexyl-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-9(8-5-3-2-4-6-8)10(14)13-11(15)12-7/h8H,2-6H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYZTURVLBVSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159489 | |
Record name | 5-Cyclohexyl-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135676-14-1 | |
Record name | 5-Cyclohexyl-6-methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135676141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyclohexyl-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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